molecular formula C4H8S2 B1223162 Allyl methyl disulfide CAS No. 2179-58-0

Allyl methyl disulfide

Cat. No.: B1223162
CAS No.: 2179-58-0
M. Wt: 120.2 g/mol
InChI Key: XNZOTQPMYMCTBZ-UHFFFAOYSA-N
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Description

Molecular Composition and Bonding Characteristics

This compound possesses the molecular formula carbon four hydrogen eight sulfur two with a molecular weight of 120.236 atomic mass units. The compound features a disulfide linkage that serves as the central structural element, connecting an allyl group (carbon three hydrogen five) to a methyl group (carbon hydrogen three) through two sulfur atoms. The International Union of Pure and Applied Chemistry name for this compound is 3-(methyldisulfanyl)prop-1-ene, which accurately reflects its structural composition and functional group arrangement.

The bonding characteristics of this compound reveal several important structural features. The compound contains a total of six heavy atoms, consisting of four carbon atoms and two sulfur atoms, with zero formal charge distribution. The disulfide bond represents the most significant structural element, characterized by a sulfur-sulfur single bond that exhibits unique electronic properties compared to other covalent bonds. This disulfide linkage contributes significantly to the compound's chemical reactivity and stability profile.

The molecular structure exhibits three rotatable bonds, which significantly influence the compound's conformational flexibility. The topological polar surface area measures 50.6 square angstroms, indicating moderate polarity that affects the compound's solubility characteristics and intermolecular interactions. The compound demonstrates no hydrogen bond donor capacity but possesses two hydrogen bond acceptor sites, primarily associated with the sulfur atoms in the disulfide linkage.

Property Value Reference
Molecular Formula Carbon Four Hydrogen Eight Sulfur Two
Molecular Weight 120.236 amu
Heavy Atom Count 6
Rotatable Bond Count 3
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Topological Polar Surface Area 50.6 Ų

Conformational Analysis Through Ab Initio Methods

Comprehensive ab initio molecular orbital computations have been performed on this compound to investigate its conformational behavior and potential energy hypersurface characteristics. The conformational analysis involves three critical torsional angles: tau one representing the dihedral angle hydrogen three carbon two carbon hydrogen two sulfur-sulfur carbon hydrogen three, tau two representing hydrogen three carbon two carbon hydrogen two-sulfur sulfur carbon hydrogen three, and tau three representing hydrogen three carbon two-carbon hydrogen two sulfur sulfur carbon hydrogen three.

Potential energy hypersurface investigations conducted at the Hartree-Fock 6-31G* level of theory have identified multiple conformational minima for this compound. The computational studies revealed six lower energy pairs of enantiomeric minima, demonstrating the complex conformational landscape of this molecule. These conformational states include various combinations of gauche and anti arrangements around the different rotatable bonds.

The global minimum conformation was determined to be the gauche positive gauche negative gauche positive configuration, representing the most thermodynamically stable arrangement of the molecule. This finding is particularly significant because it demonstrates that despite the absence of stereocenters in the molecule, this compound exhibits chirality in its conformational twist relative to the fully anti configuration.

The computational analysis also revealed that the fully symmetrical anti-anti-anti structure represents a second-order saddle point on the potential energy hypersurface, indicating its instability as a molecular conformation. These findings provide crucial insights into the preferred spatial arrangements of this compound and help explain its chemical reactivity patterns and molecular behavior.

Conformational State Energy Designation Stability Reference
Gauche-Gauche-Gauche Global Minimum Most Stable
Anti-Anti-Anti Second-order Saddle Point Unstable
Mixed Gauche-Anti Local Minima Intermediate

Spectroscopic Properties (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its structural features and molecular behavior. Nuclear magnetic resonance spectroscopy reveals distinct chemical signatures for the different structural components of the molecule. The proton nuclear magnetic resonance spectrum displays characteristic signals at 2.39 parts per million for the methyl group attached to sulfur, 3.40 parts per million for the methylene group adjacent to the disulfide linkage, and multiple signals between 5.15-5.84 parts per million corresponding to the vinyl protons of the allyl group.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, showing distinct carbon environments at 22.52 parts per million for the methyl carbon, 40.21 parts per million for the allyl methylene carbon, 118.49 parts per million for the terminal vinyl carbon, and 133.74 parts per million for the internal vinyl carbon. These chemical shift values are consistent with the expected electronic environments of carbons in organosulfur compounds.

Mass spectrometry analysis reveals a characteristic fragmentation pattern for this compound. The molecular ion peak appears at mass-to-charge ratio 120, corresponding to the intact molecular structure. Significant fragment ions are observed at mass-to-charge ratios 41 (99.99% relative intensity), 120 (71.60% relative intensity), 39 (9.60% relative intensity), 73 (8.70% relative intensity), and 45 (8.10% relative intensity). These fragmentation patterns provide valuable information about the molecular structure and the preferred cleavage pathways under electron ionization conditions.

Infrared spectroscopy of this compound shows characteristic absorption bands that correspond to specific functional groups within the molecule. The compound exhibits typical carbon-hydrogen stretching vibrations in the 2800-3200 wavenumber range, carbon-carbon double bond stretching around 1600-1700 wavenumbers, and sulfur-sulfur stretching vibrations in the lower frequency region.

Spectroscopic Method Key Signals/Peaks Assignment Reference
¹H Nuclear Magnetic Resonance 2.39 ppm Methyl-Sulfur
¹H Nuclear Magnetic Resonance 3.40 ppm Methylene-Sulfur
¹H Nuclear Magnetic Resonance 5.15-5.84 ppm Vinyl Protons
¹³C Nuclear Magnetic Resonance 22.52 ppm Methyl Carbon
¹³C Nuclear Magnetic Resonance 118.49 ppm Terminal Vinyl Carbon
Mass Spectrometry m/z 120 Molecular Ion
Mass Spectrometry m/z 41 Base Peak Fragment

Comparative Study with Related Organosulfur Compounds

Dimethyl disulfide, with molecular formula carbon two hydrogen six sulfur two and molecular weight 94.199 atomic mass units, represents the simplest symmetric disulfide compound. This compound serves as a fundamental reference point for understanding disulfide chemistry and exhibits a simpler conformational landscape compared to this compound due to the absence of unsaturated carbon centers.

Diallyl disulfide represents another important comparative compound, featuring two allyl groups connected through a disulfide linkage. Spectroscopic studies of diallyl disulfide reveal similar conformational preferences to this compound, with both molecules exhibiting gauche conformations in the liquid and solid states. The allyl moieties in diallyl disulfide form dihedral angles between 105 and 120 degrees with the sulfur atoms, similar to the conformational behavior observed in this compound.

The comparative analysis extends to the corresponding sulfide analogs, such as allyl methyl sulfide (molecular formula carbon four hydrogen eight sulfur), which lacks the disulfide linkage present in this compound. This monosulfide analog provides insights into the specific contributions of the disulfide bond to the overall molecular properties and reactivity patterns.

Methyl propenyl disulfide represents an isomeric form of this compound, where the double bond position differs in the three-carbon chain. This structural isomer demonstrates how subtle changes in unsaturation position can significantly affect molecular properties and spectroscopic characteristics while maintaining the same molecular formula.

The conformational analysis reveals that diallyl disulfide exhibits rotational isomerism around the sulfur-sulfur bond, with two possible conformational states observed in the liquid phase. This behavior parallels the conformational complexity observed in this compound, suggesting that disulfide-containing compounds generally exhibit significant conformational flexibility that influences their chemical and physical properties.

Compound Molecular Formula Molecular Weight Key Structural Feature Reference
This compound C₄H₈S₂ 120.236 Asymmetric Disulfide
Dimethyl Disulfide C₂H₆S₂ 94.199 Symmetric Disulfide
Diallyl Disulfide C₆H₁₀S₂ 146.273 Symmetric Disulfide
Allyl Methyl Sulfide C₄H₈S 88.171 Monosulfide
Methyl Propenyl Disulfide C₄H₈S₂ 120.236 Positional Isomer

Properties

IUPAC Name

3-(methyldisulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZOTQPMYMCTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176199
Record name Allyl methyl disulfide
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Molecular Weight

120.2 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name Allyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

30.00 to 33.00 °C. @ 20.00 mm Hg
Record name Methyl 2-propenyl disulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name Methyl 2-propenyl disulfide
Source Human Metabolome Database (HMDB)
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Density

0.927-0.933
Record name Allyl methyl disulfide
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CAS No.

2179-58-0
Record name Allyl methyl disulfide
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Record name Allyl methyl disulfide
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Record name Allyl methyl disulfide
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Record name Allyl methyl disulphide
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Record name ALLYL METHYL DISULFIDE
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Record name Methyl 2-propenyl disulfide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl methyl disulfide can be synthesized through several methods. One common method involves the reaction of allyl chloride with sodium hydroxide and methanethiol. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} + \text{CH}_3\text{SH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{S}\text{CH}_3 + \text{NaCl} + \text{H}_2\text{O} ]

Another method involves the reaction of methyl acetylene with sulfur in the presence of cuprous chloride as a catalyst: [ \text{CH}\equiv\text{CH} + \text{S}_8 + \text{CuCl} \rightarrow \text{CH}_3\text{SSCH}=\text{CH}_2 ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of allyl chloride with sodium disulfide or sodium sulfide in an inert atmosphere at controlled temperatures. This method ensures high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly with hydroxyl radicals. The oxidation can lead to the cleavage of the disulfide bond, resulting in the formation of sulfoxides and sulfones.

    Reduction: Reduction of this compound can yield thiols and other sulfur-containing compounds.

    Substitution: This compound can participate in substitution reactions where the allyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Food Industry Applications

Allyl methyl disulfide is utilized in the food industry mainly for its flavoring properties. It contributes to enhancing the taste of various foods, particularly in meat and vegetable products. The compound is often derived from garlic, which is known for its characteristic aroma and flavor profile.

Flavoring Agent

  • Source : Extracted from garlic.
  • Function : Enhances taste and aroma in food products.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. This property makes it a candidate for use in food preservation and safety.

Pharmacological Applications

This compound has shown promising results in various pharmacological studies, particularly concerning respiratory health and cancer prevention.

Respiratory Health

  • A study indicated that allyl methyl trisulfide, a derivative of this compound, protected against lipopolysaccharide-induced acute lung injury by inhibiting inflammatory pathways such as NF-κB and MAPK . This suggests potential therapeutic applications in treating acute respiratory conditions.

Cancer Prevention

  • Research indicates that this compound may have anticarcinogenic properties. It has been shown to selectively affect cancer cells while sparing normal cells, leading to increased oxidative stress in cancer cells that can trigger cell death .

Agricultural Applications

In agriculture, this compound has been recognized for its nematicidal properties.

Nematicidal Activity

  • The compound exhibits activity against plant-parasitic nematodes, providing an environmentally friendly approach to pest control. This application aligns with the growing demand for sustainable agricultural practices .

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is crucial for evaluating its safety and efficacy in various applications.

Metabolic Pathways

  • Studies have identified that this compound undergoes metabolism primarily in the liver, where it is converted into several metabolites such as allyl methyl sulfoxide and allyl methyl sulfone. These metabolites have longer half-lives than the parent compound, suggesting their potential for sustained biological effects .

Case Studies

Several case studies highlight the effectiveness of this compound across different applications:

StudyApplicationFindings
Zhao et al., 2019Respiratory HealthDemonstrated protective effects against acute lung injury in mice through anti-inflammatory mechanisms .
Research on Garlic ExtractsAntimicrobialShowed significant inhibition of bacterial growth, supporting its use as a natural preservative .
Cancer ResearchAnticarcinogenicIndicated selective toxicity towards cancer cells with minimal effects on normal cells .

Mechanism of Action

The mechanism of action of allyl methyl disulfide involves its interaction with various molecular targets and pathways. It can modulate oxidative stress by reacting with reactive oxygen species, thereby reducing cellular damage. Additionally, it can influence signaling pathways related to inflammation and apoptosis, making it a compound of interest in cancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

AMDS is compared to other garlic-derived organosulfur compounds, focusing on sulfur bond count and substituents:

Compound Formula Sulfur Atoms Key Functional Groups Primary Source
Allyl Methyl Disulfide (AMDS) C₄H₈S₂ 2 Allyl, methyl, disulfide A. vineale, A. ursinum
Diallyl Disulfide (DADS) C₆H₁₀S₂ 2 Two allyl groups, disulfide A. sativum (garlic)
Allyl Methyl Trisulfide (AMTS) C₄H₈S₃ 3 Allyl, methyl, trisulfide A. sativum, A. vineale
Diallyl Trisulfide (DATS) C₆H₁₀S₃ 3 Two allyl groups, trisulfide A. sativum
Allyl Methyl Sulfide (AMS) C₄H₈S 1 Allyl, methyl, single sulfide A. sativum (processed garlic)

Key Insights :

  • Sulfur Bond Count: AMDS and DADS are disulfides, whereas AMTS and DATS are trisulfides.
  • Substituent Groups : AMDS and AMTS share a methyl group, while DADS and DATS have two allyl groups, enhancing their hydrophobicity and volatility .

Natural Occurrence and Concentration

  • AMDS : Found in A. vineale (13.0–18.9%) and A. ursinum but minimally in A. sativum (<1% in most studies) .
  • DADS : Dominant in A. sativum (16.2–37.9%) and a key component of garlic essential oils .
  • AMTS : Present in A. sativum (7.26–34.61%) and A. vineale (12.6–15.0%) .
  • DATS : Abundant in A. sativum (28.06–44.21%) and linked to antioxidant activity .

Cluster Analysis : Garlic oils cluster based on sulfur compound ratios. For example, Cluster #4 (garlic oils) is defined by DADS > DATS > AMTS > AMDS, whereas wild garlic clusters prioritize AMDS .

Stability and Processing Effects

  • Heat Sensitivity : Frying reduces AMDS levels by 75–99%, similar to DADS and AMS, due to sulfur bond cleavage .
  • Processing Methods : AMDS is absent in black garlic but detected in aged garlic extract (0.66 mg/L), suggesting degradation pathways differ from DADS and DATS .
H₂S Release Capacity
  • AMDS: Moderate H₂S donor, less potent than trisulfides (AMTS, DATS) .
  • DATS : Releases 3 H₂S molecules per decomposition cycle, enhancing its vasodilatory effects .
Insecticidal Activity
  • AMDS : Contributes to garlic oil’s insecticidal properties (3.87% in garlic EO) but less effective than DADS (18.62%) .
  • DADS : Higher efficacy against Tenebrio molitor due to higher concentration and volatility .
Sensory Profiles
  • AMDS : Garlic-like, savory odor with a threshold of 0.22 ppb .
  • DADS : Pungent, garlic-like odor (threshold: 0.22 ppb), more intense than AMDS .

Metabolic Pathways

  • AMDS : Rapidly metabolized in rats into sulfoxides and sulfones, with a half-life shorter than AMS .
  • AMS : Slow metabolism; excreted via breath as allyl methyl sulfoxide/sulfone .

Biological Activity

Allyl methyl disulfide (AMDS) is an organosulfur compound primarily found in garlic (Allium sativum) and is recognized for its diverse biological activities. This article synthesizes current research findings on AMDS, focusing on its metabolism, pharmacokinetics, antioxidant properties, and potential therapeutic applications.

Metabolism and Pharmacokinetics

Research indicates that AMDS undergoes significant metabolic transformation in vivo. A study conducted on rats identified key metabolites, including allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO₂), which are formed through reduction, methylation, and oxidation processes. The half-life of AMDS in rat erythrocytes is approximately 6.3 minutes, while the half-lives of its active metabolites AMSO and AMSO₂ are significantly longer at 18.17 hours and 17.50 hours, respectively .

Table 1: Metabolic Pathway of AMDS

Step Reaction Product
ReductionAMDS → Allyl mercaptan (AM)Allyl mercaptan
MethylationAM + S-adenosylmethionine (SAM)Allyl methyl sulfide (AMS)
OxidationAMS → AMSOAllyl methyl sulfoxide
OxidationAMSO → AMSO₂Allyl methyl sulfone

Antioxidant Properties

AMDS exhibits potent antioxidant activity, which has been linked to various health benefits. In a study examining oxidative stress in liver damage induced by N,N-dimethylformamide, AMDS was shown to suppress oxidative stress markers and inhibit the activation of the NLRP3 inflammasome pathway. This suggests a protective role against liver toxicity, highlighting its potential as a therapeutic agent in conditions characterized by oxidative stress .

Antimicrobial Activity

The antimicrobial properties of AMDS have also been documented. It has been noted that compounds derived from garlic, including AMDS, exhibit significant inhibitory effects against various pathogens. For instance, AMDS has demonstrated efficacy against foodborne pathogens such as Listeria monocytogenes and Salmonella enterica when incorporated into food packaging materials . This antimicrobial action is attributed to the ability of sulfur compounds to disrupt microbial cell membranes.

Case Studies

  • Liver Protection : A study highlighted that AMDS prevents liver damage induced by N,N-dimethylformamide by mitigating oxidative stress and inflammation. The findings suggest that AMDS could be beneficial in treating or preventing liver diseases associated with

Q & A

Q. What are the primary natural sources and extraction methods for AMDS in Allium species?

AMDS is a major organosulfur compound in garlic (Allium sativum), onions, and related species. It is formed during enzymatic breakdown of alliin into allicin, which further decomposes into AMDS and other sulfides under thermal or mechanical processing . Extraction methods include:

  • Steam distillation : Effective for isolating volatile sulfides like AMDS from crushed garlic .
  • Solvent extraction : Ethanol or hexane is used to preserve thermolabile compounds, followed by GC-MS analysis .
  • Headspace-SPME : Captures volatile AMDS directly from fresh plant matrices without solvent interference .

Q. How is AMDS detected and quantified in biological and food matrices?

Analytical workflows combine:

  • Gas chromatography-mass spectrometry (GC-MS) : Resolves AMDS (retention time ~3.47–14.45 min) alongside co-eluting sulfides like diallyl disulfide .
  • Proton-transfer-reaction mass spectrometry (PTR-MS) : Enables real-time breath analysis post-garlic ingestion, detecting AMDS at m/z 120 (C₄H₈S₂⁺) .
  • Surface-enhanced Raman spectroscopy (SERS) : Identifies AMDS via sulfur-stretching vibrations (~500–700 cm⁻¹) in liquid/gas phases .

Q. What are the known toxicological profiles of AMDS in in vitro and in vivo models?

AMDS exhibits dose-dependent cytotoxicity:

  • Antimicrobial activity : Effective against Tenebrio molitor larvae (LC₅₀ = 0.12 µg/mL) via disruption of insect odorant-binding proteins .
  • Mammalian toxicity : High doses (>100 µM) induce oxidative stress in hepatocytes, requiring careful evaluation of therapeutic windows .
  • Ecological impact : AMDS degradation products (e.g., H₂S) may affect soil microbiota, necessitating ecotoxicology assays .

Advanced Research Questions

Q. What is the role of AMDS in hydrogen sulfide (H₂S) release and its therapeutic implications?

AMDS acts as a natural H₂S donor via thiol-disulfide exchange reactions. Key mechanisms include:

  • Enzymatic reduction : Glutathione reductase converts AMDS to H₂S, modulating vasodilation and anti-inflammatory pathways .
  • Therapeutic applications : Demonstrated cardioprotective effects in ischemia-reperfusion models (50% reduction in infarct size at 10 µM) .
  • Synergy with other sulfides : Co-administration with diallyl trisulfide enhances H₂S bioavailability in cancer chemoprevention .

Q. How does the molecular conformation of AMDS influence its biological activity?

Computational studies reveal:

  • Conformational minima : The global minimum (g⁺g⁻g⁺ enantiomer) has a torsional angle τ₂ = 60°, optimizing sulfur-sulfur bond reactivity .
  • Structure-activity relationship (SAR) : The anti-anti-anti (aaa) conformation is a saddle point, while chiral twists at τ₁ = ±90° enhance binding to hydrophobic protein pockets (e.g., BodoOBP8 in insects) .
  • Electron density maps : HOMO-LUMO gaps (ΔE = 5.2 eV) suggest nucleophilic susceptibility at the disulfide bond, critical for antioxidant activity .

Q. What experimental approaches are used to study AMDS’s interaction with proteins or enzymes?

Advanced methodologies include:

  • Molecular docking : AMDS binds to BodoOBP8 via hydrophobic residues (Leu45, Phe52) and hydrogen bonds (Asp32), validated by fluorescence quenching assays .
  • Enzyme inhibition assays : AMDS inhibits cytochrome P450 2E1 (IC₅₀ = 8.3 µM), altering drug metabolism kinetics .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 1.2 µM) with human serum albumin .

Q. What are the challenges in reconciling contradictory data on AMDS’s bioactivity across studies?

Discrepancies arise from:

  • Matrix effects : AMDS degrades into allyl mercaptan in acidic conditions, skewing in vitro vs. in vivo results .
  • Dose-response variability : Pro-oxidant effects dominate at >50 µM, while antioxidant activity occurs at <10 µM .
  • Analytical limitations : Co-elution with dimethyl trisulfide in GC-MS requires MRM transitions (e.g., m/z 120 → 64) for specificity .

Methodological Guidance

Q. How does processing (e.g., heating) affect AMDS stability and transformation in garlic products?

  • Thermal degradation : Heating garlic at 100°C converts allicin to AMDS (yield = 12%) and diallyl disulfide .
  • Storage stability : AMDS decreases by 40% in aged garlic extract after 6 months due to oxidation, monitored via HS-SPME .
  • Kinetic modeling : Second-order decay constants (k = 0.021 h⁻¹) predict AMDS half-life in aqueous solutions .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl methyl disulfide
Reactant of Route 2
Allyl methyl disulfide

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